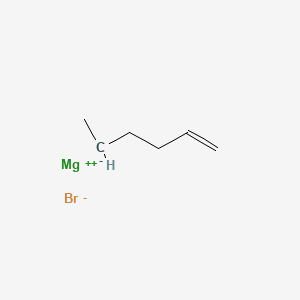

magnesium;hex-1-ene;bromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

111724-32-4 |

|---|---|

Molecular Formula |

C6H11BrMg |

Molecular Weight |

187.36 g/mol |

IUPAC Name |

magnesium;hex-1-ene;bromide |

InChI |

InChI=1S/C6H11.BrH.Mg/c1-3-5-6-4-2;;/h3-4H,1,5-6H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

XEWBMTDPTRSVBV-UHFFFAOYSA-M |

Canonical SMILES |

C[CH-]CCC=C.[Mg+2].[Br-] |

Origin of Product |

United States |

Synthesis Methodologies for Hex 1 Enylmagnesium Bromide

Conventional Preparative Routes

The most common method for synthesizing Grignard reagents like hex-1-enylmagnesium bromide is through the direct reaction of an organic halide with magnesium metal in an appropriate solvent. wikipedia.org This process, while conceptually straightforward, is subject to several critical parameters that influence the yield and success of the reaction.

Direct Reaction of Hex-1-ene Bromide with Metallic Magnesium

The synthesis of hex-1-enylmagnesium bromide is typically achieved by reacting 1-bromo-1-hexene (B87650) with magnesium turnings. adichemistry.comchemicalbook.comsigmaaldrich.com In this reaction, the magnesium metal undergoes an oxidative insertion into the carbon-halogen bond. adichemistry.com This insertion reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a highly nucleophilic one. utexas.edu This "umpolung" is the fundamental principle behind the reactivity of Grignard reagents. adichemistry.com

The general reaction can be represented as: CH₃(CH₂)₃CH=CHBr + Mg → CH₃(CH₂)₃CH=CHMgBr

The reaction is initiated on the surface of the magnesium metal. acs.org Once the Grignard reagent is formed, it dissolves into the solvent, exposing a fresh metal surface for further reaction. acs.org The order of reactivity for alkyl halides with magnesium is generally R-I > R-Br > R-Cl, with fluorides being largely unreactive. adichemistry.com For alkenyl Grignard reagents, the corresponding bromides or iodides are typically used. adichemistry.com

Role of Ethereal Solvents in Grignard Reagent Formation

Ethereal solvents are essential for the successful formation and stabilization of Grignard reagents. wikipedia.orgbyjus.com These solvents must be anhydrous (dry) and aprotic (lacking acidic protons) because Grignard reagents are strong bases that react readily with water or alcohols, which would destroy the reagent. utexas.eduquora.comquora.com The solvent plays a crucial role in solvating and stabilizing the organomagnesium compound. utexas.edubyjus.com

Diethyl Ether as a Prototypical Solvent System

Diethyl ether is a classic and effective solvent for preparing Grignard reagents. utexas.edudoubtnut.com Its primary functions are to act as a non-acidic medium and to stabilize the Grignard reagent through coordination. utexas.eduquora.com The oxygen atoms of the ether molecules act as Lewis bases, donating lone pairs of electrons to the electron-deficient magnesium atom. doubtnut.comquora.com This forms a stable complex, often referred to as an etherate, which helps to keep the Grignard reagent dissolved and enhances its reactivity. doubtnut.comvedantu.com The C-O bond in ethers is polar, allowing the oxygen end of the dipole to effectively solvate the magnesium cation. utexas.edu

Tetrahydrofuran (B95107) (THF) and Other Polar Aprotic Solvents

Tetrahydrofuran (THF) is another widely used ethereal solvent for Grignard reactions and is often the solvent of choice. wikipedia.orgquora.comsigmaaldrich.com THF is more polar and a better coordinating agent than diethyl ether, which can be advantageous for the formation of less reactive Grignard reagents, such as those from vinyl or aryl halides. adichemistry.comresearchgate.net Its higher boiling point (66 °C compared to 35 °C for diethyl ether) also allows for reactions to be conducted at higher temperatures if necessary. wvu.edu Other polar aprotic solvents like dimethoxyethane (DME) and dioxane are also suitable for Grignard reagent preparation. adichemistry.com In some cases, THF is essential; for example, allylmagnesium bromide can only be successfully prepared in THF via solvent exchange, as the reaction in diethyl ether leads to coupling side products. orgsyn.org

Table 1: Comparison of Common Ethereal Solvents for Grignard Synthesis

| Solvent | Boiling Point (°C) | Polarity/Coordinating Ability | Key Features |

|---|---|---|---|

| Diethyl Ether | 35 | Good | Traditional solvent, forms stable etherate complexes. doubtnut.comvedantu.comwvu.edu |

| Tetrahydrofuran (THF) | 66 | Excellent | More polar than diethyl ether, better for less reactive halides. adichemistry.comresearchgate.net |

Activation Techniques for Magnesium Metal

A common challenge in Grignard synthesis is the initiation of the reaction. wvu.edu This is often due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which forms upon exposure to air and prevents the metal from reacting with the organic halide. researchgate.netwvu.edu To overcome this, various activation techniques are employed to remove this oxide layer and expose a reactive metal surface. researchgate.net

Mechanical Activation Methods

Mechanical activation is a physical method used to disrupt the passivating oxide layer on the magnesium surface. masterorganicchemistry.com This can be achieved by simply crushing the magnesium turnings with a glass stir rod inside the reaction flask to break them and expose fresh, oxide-free surfaces. researchgate.net

Another effective technique is the dry-stirring of magnesium turnings under an inert atmosphere (like nitrogen or argon) for several hours. masterorganicchemistry.comresearchgate.netresearchgate.net The constant friction between the turnings abrades the surface, mechanically removing the oxide layer. researchgate.net This method has been reported to provide a more reliable initiation of the Grignard reaction compared to some chemical activation methods. researchgate.net In industrial settings, continuous processes have been developed where magnesium chips are mechanically activated by friction within the reactor, allowing for in-situ generation of the Grignard reagent without chemical activators. google.com

Chemical Activators

The synthesis of Grignard reagents, including hex-1-enylmagnesium bromide from its corresponding halide (1-bromohex-1-ene) and magnesium metal, is often hindered by a passivating layer of magnesium oxide (MgO) on the metal's surface. wikipedia.org This layer prevents the organic halide from reaching the reactive metal, leading to a significant induction period or complete reaction failure. wikipedia.orgcerritos.edu To overcome this, various chemical activators are employed to disrupt the oxide layer and initiate the reaction. wikipedia.org

Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane (B42909). wikipedia.org The addition of a small crystal of iodine is a classic method; the iodine is thought to react with the magnesium to form magnesium iodide, which helps to chemically etch the surface. mnstate.eduresearchgate.net An alternative and often preferred activator is 1,2-dibromoethane. wikipedia.orgwvu.edu Its effectiveness can be visually monitored by the formation of ethylene (B1197577) gas bubbles, indicating that the magnesium surface has become active. wvu.edu The reaction with 1,2-dibromoethane produces innocuous byproducts. wikipedia.org

Mechanical activation methods, such as crushing the magnesium turnings in situ or using ultrasound, can also be used alongside chemical activators to expose a fresh, oxide-free metal surface. wikipedia.orgcerritos.edumnstate.edu In some protocols, a small amount of a preformed Grignard reagent is added to initiate the new batch. wikipedia.org More sophisticated activators include complex hydrides, such as sodium aluminum hydride, which can be added to the ether solvent to react with impurities and activate the magnesium. google.com

Table 1: Common Chemical Activators for Grignard Reagent Synthesis

| Activator | Mechanism of Action | Observational Cue |

|---|---|---|

| **Iodine (I₂) ** | Reacts with Mg to form MgI₂, which chemically cleans the metal surface. mnstate.eduresearchgate.net | Disappearance of the characteristic purple/brown iodine color. mnstate.edu |

| 1,2-Dibromoethane (BrCH₂CH₂Br) | Reacts with Mg to form MgBr₂ and ethylene gas, exposing fresh Mg surface. wikipedia.orgwvu.edu | Bubbling (evolution of ethylene gas). wvu.edu |

| Methyl Iodide (CH₃I) | A reactive alkyl halide that readily forms a Grignard reagent, which can then initiate the main reaction. wikipedia.orggoogle.com | Onset of an exothermic reaction. |

| Complex Hydrides (e.g., NaAlH₄) | Reduce surface oxides and remove protic impurities (like water) from the solvent. google.com | Reduction or elimination of the induction period. google.com |

Advanced and Sustainable Synthesis Approaches

Recent advancements in synthetic methodology have focused on developing more efficient, safer, and environmentally benign routes to Grignard reagents like hex-1-enylmagnesium bromide. These methods aim to reduce solvent waste, improve reaction control, and enhance reproducibility.

Mechanochemical Synthesis via Ball-Milling

Mechanochemistry, specifically ball-milling, has emerged as a powerful technique for the solvent-free or solvent-minimized synthesis of Grignard reagents. nih.govnih.gov This method involves the mechanical grinding of magnesium metal with the organic halide (1-bromohex-1-ene) in a stainless-steel jar containing a milling ball. nih.govorganic-chemistry.org The high-energy collisions break down the passivating oxide layer on the magnesium, enabling the reaction to proceed without the need for bulk solvents or traditional chemical activators. cardiff.ac.ukhokudai.ac.jp

Research has shown that adding a small, substoichiometric amount of an ethereal solvent like tetrahydrofuran (THF) under liquid-assisted grinding (LAG) conditions can be crucial. organic-chemistry.orghokudai.ac.jp This process generates the Grignard reagent as a paste, which can be used directly in subsequent reactions. nih.govhokudai.ac.jp This approach significantly reduces the amount of volatile organic solvent required, aligning with the principles of green chemistry. nih.gov The synthesis can often be performed in the air, simplifying the experimental setup compared to strictly anhydrous, inert-atmosphere techniques. nih.govnih.gov

Table 2: Representative Conditions for Mechanochemical Grignard Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Apparatus | Planetary Ball Mill or Mixer Mill | Provides the necessary mechanical energy for reaction initiation. nih.gov |

| Reactants | Magnesium turnings, 1-bromohex-1-ene | Direct formation from the base components. |

| Solvent | Minimal (e.g., 2.0-3.0 equivalents of THF) | Liquid-assisted grinding facilitates reagent formation and mobility. nih.govorganic-chemistry.orgnih.gov |

| Atmosphere | Ambient air or Argon | The technique can be robust enough to be performed without a strict inert atmosphere. nih.govhokudai.ac.jp |

| Reaction Time | 30-60 minutes | Significantly faster than many traditional batch methods. nih.govorganic-chemistry.org |

| Frequency | ~30 Hz | A common frequency to ensure efficient milling. nih.govorganic-chemistry.org |

Continuous Flow Reactor Methodologies for Alkenyl Grignard Reagents

Continuous flow chemistry offers significant advantages for the synthesis of highly reactive and unstable intermediates like alkenyl Grignard reagents. chemicalindustryjournal.co.ukmt.com By pumping a solution of the organic halide through a heated column or tube packed with magnesium metal, the Grignard reagent is formed in situ and can be immediately used in a subsequent reaction step. chemicalindustryjournal.co.ukacs.org This approach enhances safety by minimizing the accumulation of large quantities of the pyrophoric reagent. mt.com

The excellent heat and mass transfer characteristics of flow reactors allow for precise temperature control, mitigating the risk of runaway exothermic reactions that can occur in large-scale batch processes. researchgate.net For the synthesis of hex-1-enylmagnesium bromide, a solution of 1-bromohex-1-ene in an ethereal solvent like THF would be continuously passed through a packed bed of magnesium turnings. acs.org This method has been shown to improve selectivity and reduce the formation of undesired Wurtz coupling byproducts. researchgate.net The ability to integrate synthesis with subsequent reactions and automated control makes flow chemistry highly suitable for industrial-scale production. umontreal.carsc.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Grignard Reagents

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to accumulation of large volumes of reactive reagent. | Enhanced safety, small volumes of reagent present at any given time. mt.com |

| Heat Transfer | Often poor and difficult to control, especially on a large scale. | Excellent heat transfer, allowing for precise temperature control. researchgate.net |

| Scalability | Scale-up can be non-linear and problematic. | More straightforward and predictable scale-up by extending run time. researchgate.net |

| Reproducibility | Can be variable due to initiation issues and localized heating. | High reproducibility due to precise control over reaction parameters. |

| Byproduct Formation | Prone to side reactions like Wurtz coupling due to concentration fluctuations. | Reduced byproduct formation due to rapid consumption of the in situ generated reagent. researchgate.net |

| Setup | Simple laboratory glassware. mnstate.edu | Requires specialized pumps and reactors. mit.edu |

Solvent-Minimized and Solvent-Free Reaction Conditions

The push towards sustainable chemistry has driven research into reducing or eliminating the use of volatile organic solvents. As discussed in the context of mechanochemistry, the synthesis of hex-1-enylmagnesium bromide can be achieved with only minimal amounts of solvent. nih.govhokudai.ac.jp The formation of Grignard reagents as a paste via ball-milling is a prime example of a solvent-minimized approach. hokudai.ac.jp

True solvent-free synthesis of Grignard reagents is challenging because ethereal solvents like diethyl ether or THF play a crucial role in stabilizing the "R-Mg-X" species through coordination to the magnesium center. wikipedia.orgsciencemadness.orgbyjus.com This stabilization is critical for preventing the reagent from decomposing or undergoing undesired side reactions. While some Grignard reagents are produced industrially without solvent, these processes often involve high temperatures and may not be suitable for more sensitive substrates or laboratory-scale work. sciencemadness.org For alkenyl Grignards like hex-1-enylmagnesium bromide, a solvent-minimized approach that retains a small amount of a stabilizing ether is currently the most viable and effective strategy for reducing solvent consumption. nih.govorganic-chemistry.org

Alternative Metal Transfer and Exchange Reactions

An important alternative to the direct reaction of an organic halide with magnesium metal is the magnesium-halogen exchange reaction. wikipedia.org This method involves treating an organic halide (1-bromohex-1-ene) with a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or sec-butylmagnesium chloride. wikipedia.orgharvard.edu The exchange is typically rapid and can be performed at low temperatures, which allows for the preparation of functionalized Grignard reagents that would not survive the conditions of classical synthesis.

The reaction equilibrium is driven by the relative stability of the carbanionic character of the Grignard reagents. acs.org For example, the exchange is favorable when a more stable sp²-hybridized vinyl carbanion (as in hex-1-enylmagnesium bromide) is formed from a less stable sp³-hybridized alkyl Grignard. acs.org This method offers excellent functional group tolerance and provides a reliable route to vinyl Grignards like hex-1-enylmagnesium bromide, especially when direct synthesis proves difficult. harvard.eduoup.com

Table 4: Reagents for Magnesium-Halogen Exchange

| Exchange Reagent | Typical Substrate | Key Features |

|---|---|---|

| Isopropylmagnesium Chloride (i-PrMgCl) | Aryl and vinyl bromides/iodides | Commercially available, widely used for exchange reactions. harvard.edu |

| sec-Butylmagnesium Chloride (s-BuMgCl) | Aryl and vinyl bromides/iodides | Similar reactivity to i-PrMgCl. |

| ***i*-PrMgCl·LiCl (Turbo-Grignard)** | Difficult or sensitive substrates | Enhanced reactivity allows for exchange at very low temperatures, increasing functional group tolerance. reddit.com |

| Mesitylmagnesium Bromide | Nitro-substituted aryl iodides | Used to prevent competing side reactions with highly reactive substrates. harvard.edu |

Reaction Mechanisms Involving Hex 1 Enylmagnesium Bromide

Mechanistic Pathways of Grignard Reagent Formation

The synthesis of a Grignard reagent, such as hex-1-enylmagnesium bromide from 1-bromohex-1-ene and magnesium metal, is not a simple insertion of magnesium into the carbon-halogen bond. Instead, it involves complex surface chemistry and the potential for multiple mechanistic pathways. The debate between radical and non-radical mechanisms has been a central theme in the study of Grignard reagent formation. rsc.orgunp.edu.ar

A significant body of evidence suggests that the formation of Grignard reagents proceeds through radical intermediates. leah4sci.combyjus.comstackexchange.com The generally accepted, though non-chain, radical mechanism involves an initial single-electron transfer (SET) from the magnesium metal surface to the organic halide (R-X). utexas.edursc.org This transfer results in the formation of a radical anion [R-X]•⁻, which then fragments into an alkyl or vinyl radical (R•) and a halide anion (X⁻). The radical subsequently combines with a magnesium radical cation (Mg•⁺), also formed on the surface, to yield the final Grignard reagent (RMgX). utexas.edu

Investigations using radical probes provide compelling evidence for this pathway. For instance, hex-5-enylmagnesium bromide, a compound structurally related to hex-1-enylmagnesium bromide, is often used as a radical "clock." The hex-5-enyl radical, if formed as a free intermediate, rapidly cyclizes to a cyclopentylmethyl radical. The detection of cyclized products in reactions involving this reagent is considered strong evidence for the intermediacy of free radicals. rsc.orgresearchgate.net Studies have shown that the ratio of uncyclized to cyclized products can be influenced by factors like temperature, which affects the rate of the radical rearrangement versus its trapping by the magnesium surface. rsc.org

Table 1: Evidence for Radical Intermediates in Grignard Reactions

| Observation | Implication for Mechanism | References |

|---|---|---|

| Cyclization of hex-5-enylmagnesium bromide | Formation of a free radical intermediate that undergoes rearrangement before reacting. | rsc.org, researchgate.net |

| Loss of stereochemistry in some chiral cyclopropyl (B3062369) halides | A planar or rapidly inverting radical intermediate is formed, leading to racemization. | alfredstate.edu |

The reactivity order of various Grignard reagents has also been used to support the SET mechanism. For example, a study on reactions with nitronaphthalene established a reactivity order that correlated well with the ease of electron donation from the Grignard reagent, pointing to an SET process as a key step. rsc.org

Despite the strong evidence for radical pathways, other studies indicate that this may not be the exclusive mechanism, particularly for vinyl and aryl halides. unp.edu.ar A key observation is that Grignard reagents formed from geometrically isomeric vinyl halides often retain their original stereochemistry to a high degree. alfredstate.edu If a free, rapidly inverting vinyl radical were an intermediate, a mixture of stereoisomers would be expected. alfredstate.edu

This retention of configuration suggests either a non-radical mechanism or a mechanism where the vinyl radical has an extremely short lifetime and is adsorbed onto the magnesium surface, preventing inversion before it combines with magnesium. unp.edu.aralfredstate.edu Some researchers have proposed a concerted or near-concerted pathway, or a dianion mechanism, although the latter is considered less likely for vinyl halides. unp.edu.arresearchgate.net

Theoretical studies have further illuminated this dichotomy, suggesting that both radical and non-radical pathways can be operative. rsc.orgresearchgate.net The prevalence of one pathway over the other may depend on factors such as the structure of the organic halide, the state of the magnesium (e.g., atom, cluster, or bulk metal), and the reaction conditions. rsc.orgresearchgate.net For vinyl halides like 1-bromohex-1-ene, a mechanism involving intermediates tightly bound to the magnesium surface is a plausible explanation for the observed stereospecificity. alfredstate.edu

Solution-Phase Equilibria and Speciation

Once formed, hex-1-enylmagnesium bromide does not exist as a simple monomeric species in solution. acs.org Its chemical nature is complicated by a series of dynamic equilibria that are heavily influenced by the solvent. rsc.orgwikipedia.org

In ethereal solvents, Grignard reagents are subject to the Schlenk equilibrium, a ligand redistribution process named after its discoverer, Wilhelm Schlenk. wikipedia.orgwikipedia.org This equilibrium describes the disproportionation of two molecules of the organomagnesium halide (RMgX) into one molecule of the corresponding diorganomagnesium compound (R₂Mg) and one molecule of magnesium halide (MgX₂). wikipedia.org

2 RMgX ⇌ MgR₂ + MgX₂

For hex-1-enylmagnesium bromide, the equilibrium would be:

2 (CH₃(CH₂)₃CH=CH)MgBr ⇌ [(CH₃(CH₂)₃CH=CH)₂]Mg + MgBr₂

The position of this equilibrium is critical as it dictates the concentration of each potential reacting species, which may have different nucleophilicities and reactivities. acs.org The equilibrium is influenced by the organic group (R), the halogen (X), the solvent, temperature, and concentration. wikipedia.org For most Grignard reagents in simple ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the equilibrium tends to favor the mixed organomagnesium halide (RMgX). wikipedia.org However, the addition of certain ligands, such as dioxane, can precipitate the magnesium halide and drive the equilibrium completely to the right, yielding the dialkylmagnesium compound. wikipedia.orgwikipedia.org

The complexity in solution is further enhanced by the aggregation of the species involved in the Schlenk equilibrium. wikipedia.org The organomagnesium halide, diorganomagnesium, and magnesium halide can all exist as monomers, dimers, or higher oligomers. nih.gov At higher concentrations, aggregation is more pronounced. wikipedia.org

X-ray crystallography studies of solid Grignard reagents have revealed a variety of structures, with tetrahedral coordination around the magnesium atom being common. acs.org In solution, dimeric structures are frequently observed, often involving bridging halide atoms that link two magnesium centers. For example, species like [RMg(μ-X)₂MgR] can form. acs.orgd-nb.info The existence of these different aggregates means that a solution of hex-1-enylmagnesium bromide contains a mixture of multiple, interconverting chemical entities. acs.org

Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are not merely inert media for Grignard reactions; they are crucial components of the reagent's structure. leah4sci.com The lone pairs on the ether's oxygen atom coordinate to the electron-deficient magnesium center, stabilizing the organomagnesium compound. utexas.edursc.org Typically, magnesium in a Grignard reagent is coordinated to two solvent molecules, leading to a more accurate representation of the monomeric species as RMgX(L)₂, where L is the ether solvent. wikipedia.orgacs.org

Table 2: Role of Ethereal Solvents in Grignard Reagent Solutions

| Solvent Property | Effect on Grignard Reagent | References |

|---|---|---|

| Lewis Basicity | Stabilizes the electron-deficient Mg center through coordination. | utexas.edu, leah4sci.com, wikipedia.org |

| Chelating Ability | Forms stable complexes with Mg, influencing aggregation state. | rsc.org |

Fundamental Reaction Mechanisms of Alkenyl Grignard Reagents

The versatility of alkenyl Grignard reagents like hex-1-enylmagnesium bromide in organic synthesis stems from their ability to participate in several fundamental reaction mechanisms. These include nucleophilic addition to polarized multiple bonds, metal-catalyzed cross-coupling reactions, and processes involving single electron transfer. Understanding these pathways is crucial for predicting and controlling the products of their reactions.

Nucleophilic Addition Mechanisms

The most characteristic reaction of Grignard reagents, including hex-1-enylmagnesium bromide, is their nucleophilic addition to carbonyl compounds. organic-chemistry.org This reaction is a cornerstone of carbon-carbon bond formation, allowing for the synthesis of a diverse range of alcohols. masterorganicchemistry.com The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of an aldehyde or ketone. organic-chemistry.org This addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding secondary or tertiary alcohol. masterorganicchemistry.com

The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. organic-chemistry.org For instance, the reaction of hex-1-enylmagnesium bromide with an aldehyde would proceed through a nucleophilic addition to furnish a secondary alcohol. Similarly, its addition to a ketone would result in a tertiary alcohol. The reaction can also be extended to other carbonyl-containing functional groups such as esters and acid chlorides, which typically undergo a double addition to yield tertiary alcohols where two identical alkyl or alkenyl groups from the Grignard reagent are introduced. organic-chemistry.org Furthermore, Grignard reagents can add to epoxides, typically attacking the less sterically hindered carbon in an SN2-like manner to form alcohols after an acidic workup. masterorganicchemistry.com

Recent studies have demonstrated the transition metal-free, solvent-controlled addition of alkenyl Grignard reagents to functionalized lactam esters. This process involves a tandem sequence of acyl substitution followed by conjugate addition to a transiently formed enone, highlighting the nuanced reactivity of these reagents. rsc.org

Cross-Coupling Reaction Pathways

Hex-1-enylmagnesium bromide can also participate in cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds between two different organic fragments. These reactions are typically catalyzed by transition metals, most notably iron, which offers a cheaper and more environmentally benign alternative to palladium and nickel catalysts. organic-chemistry.org

Iron-catalyzed cross-coupling reactions have emerged as a highly effective method for forming new carbon-carbon bonds. acs.org In 1971, Kochi and Tamura reported the first successful iron-catalyzed substitution reaction of alkenyl halides with Grignard reagents, a pioneering example of cross-coupling with an sp2-hybridized carbon electrophile. acs.org These reactions allow for the coupling of alkenyl Grignard reagents with various electrophiles, including alkenyl sulfides and alkyl halides. acs.orgnih.gov

The mechanism of iron-catalyzed cross-coupling is a subject of ongoing research, with several proposed catalytic cycles. One commonly suggested mechanism involves an Fe(II)/Fe(0) cycle. acs.org Another proposed pathway is based on the oxidative addition of an alkenyl halide to an Fe(I) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. acs.org The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) and hexamethylenetetramine (HMTA) can be crucial for the success of these reactions, which can be performed under mild conditions. nih.govresearchgate.net Iron catalysts have also been successfully employed in the coupling of primary alkyl Grignard reagents with alkenyl pivalates. organic-chemistry.org

A notable feature of iron catalysis is its unique selectivity. For example, in reactions with substrates containing both alkenyl-sulfur and aryl-sulfur bonds, the cross-coupling occurs preferentially at the alkenyl-sulfur bond. acs.org This selectivity highlights the distinct reactivity patterns achievable with iron catalysts compared to other transition metals.

| Catalyst System | Electrophile | Product Type | Reference |

| [Fe(acac)₃/TMEDA/HMTA] | n- or s-alkyl bromides | Alkenyl-alkyl coupled product | nih.gov |

| FeCl₂ | Alkenyl pivalates | Alkenyl-alkyl coupled product | organic-chemistry.org |

| Iron catalyst | Alkenyl sulfides | Alkenyl-alkenyl coupled product | acs.org |

| FeCl₃/LiBr | Alkenyl bromides or triflates | Conjugated enynes (with alkynyl Grignards) | organic-chemistry.org |

Single Electron Transfer (SET) Processes

Beyond the classical two-electron pathways, Grignard reactions can also proceed via a single electron transfer (SET) mechanism. alfa-chemistry.comnih.gov In this process, the Grignard reagent transfers a single electron to the substrate, generating a radical anion and a radical cation. rsc.org The likelihood of a reaction proceeding through an SET pathway is influenced by the steric hindrance of the reactants and the reduction potential of the substrate. organic-chemistry.orgnih.gov

For instance, reactions involving sterically hindered ketones are more prone to follow an SET mechanism. organic-chemistry.org The formation of radical intermediates in the reaction of Grignard reagents with certain substrates has been supported by experimental evidence, such as the use of radical clocks. nih.gov Studies using hex-5-enylmagnesium bromide, a common radical clock, have provided evidence for SET processes in reactions with nitroarenes. rsc.orgresearchgate.net The reaction of this Grignard reagent with 2-methoxy-1-nitronaphthalene (B3031550) yields both a straight-chain and a cyclized alkyl addition product, with the ratio of the two being temperature-dependent, which is a strong indicator of a radical mechanism. rsc.orgresearchgate.net

However, it is important to note that the SET pathway is not ubiquitous in Grignard reactions. nih.gov Evidence suggests that the additions of most Grignard reagents to aldehydes and alkyl ketones proceed through concerted, two-electron pathways. nih.govacs.org The SET mechanism becomes more significant with substrates that have lower reduction potentials, such as aromatic ketones. acs.org

Competing Reaction Pathways and Selectivity Control

The diverse reactivity of hex-1-enylmagnesium bromide means that several reaction pathways can compete with each other. For example, in reactions with carbonyl compounds, enolization of the substrate can occur if it possesses an α-hydrogen, leading to the recovery of the starting ketone after workup. alfa-chemistry.com Another competing pathway is reduction, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, which is more likely with sterically hindered ketones. organic-chemistry.org

Controlling the selectivity of Grignard reactions is a critical aspect of their application in synthesis. The choice of solvent can significantly influence the reaction's rate, selectivity, and even the composition of the Grignard reagent itself through the Schlenk equilibrium. nih.govnumberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used as they stabilize the Grignard reagent. numberanalytics.com

Temperature also plays a crucial role in controlling selectivity. numberanalytics.com Lower temperatures generally favor the desired reaction pathway and minimize side reactions. rsc.orgresearchgate.netnumberanalytics.com Furthermore, the nature of the halide in the Grignard reagent (RMgX) can impact the diastereoselectivity of its additions. For example, alkylmagnesium iodides have been shown to exhibit higher levels of selectivity in additions to β-hydroxy ketones compared to their bromide or chloride counterparts. nih.gov Additives, such as lithium chloride, can also be essential for achieving chemo- and regioselectivity in certain reactions. rsc.org In metal-catalyzed cross-coupling reactions, the choice of ligand and additives is paramount for achieving high yields and selectivity. nih.gov

| Factor | Influence on Reaction | Examples | Reference |

| Solvent | Affects reagent stability, reaction rate, and selectivity. | Diethyl ether and THF are common choices that stabilize the Grignard reagent. | numberanalytics.com |

| Temperature | Influences reaction rate and can control selectivity between competing pathways. | Lower temperatures can favor 1,6-addition in reactions with nitroarenes. | rsc.orgresearchgate.net |

| Halide | Can impact diastereoselectivity. | Alkylmagnesium iodides show high selectivity in additions to β-hydroxy ketones. | nih.gov |

| Additives | Can enhance yield, selectivity, and catalyst performance. | LiCl can be crucial for selective additions to lactam esters; TMEDA is used in iron-catalyzed cross-coupling. | rsc.orgnih.gov |

| Steric Hindrance | Can favor SET mechanisms or reduction over nucleophilic addition. | Sterically hindered ketones are more likely to undergo reduction or react via SET. | organic-chemistry.org |

Theoretical and Computational Studies of Hex 1 Enylmagnesium Bromide

Quantum Chemical Calculations on Grignard Reagent Formation and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the formation and reactivity of Grignard reagents. rsc.org These methods allow for the detailed examination of electronic structures, bond energies, and reaction pathways at the atomic level.

The formation of a Grignard reagent, such as hex-1-enylmagnesium bromide from 1-bromohex-1-ene and magnesium metal, is a complex process that can proceed through different mechanistic pathways. Computational studies on simpler systems like methyl chloride with magnesium clusters have revealed the possibility of both radical and non-radical pathways. rsc.org The radical pathway is often prevalent with smaller magnesium clusters, while a non-radical, more concerted pathway can become competitive as the cluster size increases. rsc.org For hex-1-enylmagnesium bromide, DFT calculations would be crucial to determine the preferred pathway, taking into account the electronic nature of the vinyl halide.

In terms of reactivity, quantum chemical calculations can elucidate the factors governing the competition between nucleophilic addition and single electron transfer (SET) mechanisms in reactions with carbonyl compounds. acs.org For instance, the calculated Mg-C bond dissociation energy (BDE) can indicate the propensity for radical formation. Studies on methylmagnesium chloride have shown a high BDE, suggesting that alkyl radical formation from the Grignard reagent alone is energetically unfavorable. acs.org However, the presence of a substrate with a low reduction potential can significantly alter this landscape. acs.org For hex-1-enylmagnesium bromide, DFT calculations could predict its behavior with different electrophiles.

Table 1: Illustrative Data from DFT Calculations on a Model Vinylic Grignard Reagent (Vinylmagnesium Bromide)

| Property | Calculated Value | Significance for Hex-1-enylmagnesium Bromide |

| Mg-C Bond Length (Å) | ~2.1 - 2.2 | The bond length in hex-1-enylmagnesium bromide is expected to be similar, influencing its nucleophilicity. |

| C-Mg-Br Angle (°) | ~110 - 120 | The geometry around the magnesium center affects steric hindrance and solvent coordination. |

| Mulliken Charge on C (α to Mg) | -0.6 to -0.8 | The significant negative charge on the carbon atom highlights its strong nucleophilic character. |

| Mg-C Bond Dissociation Energy (kcal/mol) | ~60 - 70 | A high BDE would suggest that, like other Grignard reagents, a SET pathway is not spontaneous and likely substrate-dependent. |

Note: The data in this table is illustrative and based on typical values for simple vinylic Grignard reagents. Specific values for hex-1-enylmagnesium bromide would require dedicated calculations.

Elucidation of Reaction Paths and Transition States via Computational Methods

Computational chemistry provides the tools to map out the potential energy surfaces of chemical reactions, identifying the minimum energy pathways and the structures of transition states. researchgate.net For reactions involving hex-1-enylmagnesium bromide, such as its addition to a ketone, computational methods can distinguish between different proposed mechanisms.

For example, the classic Grignard addition to a carbonyl is often depicted as proceeding through a six-membered ring transition state. wikipedia.org Computational studies on model systems have largely supported this, showing the coordination of the carbonyl oxygen to the magnesium atom prior to the nucleophilic attack by the carbanionic carbon. acs.org

Furthermore, computational methods can explore alternative pathways, such as those involving dimeric Grignard species. Studies on methylmagnesium halides have suggested that reactions proceeding via a linear dimeric path can have a lower activation barrier than the corresponding monomeric path. researchgate.net For hex-1-enylmagnesium bromide, computational elucidation of the reaction with a given substrate would involve locating the transition state structures for all plausible pathways and comparing their relative activation energies to predict the most favorable route.

Theoretical Insights into Solvation Effects and Ligand Coordination

The solvent is not merely a passive medium for Grignard reactions; it is an active participant that significantly influences the structure and reactivity of the Grignard reagent. acs.org Theoretical models can provide detailed insights into these solvation effects.

Computational approaches typically model the solvent in two ways: implicitly, using a polarizable continuum model (PCM) to represent the bulk solvent, or explicitly, by including a number of solvent molecules in the quantum mechanical calculation. researchgate.net Often, a combination of both is used for higher accuracy. researchgate.net Studies on methylmagnesium halides have shown that the nature of the ethereal solvent (e.g., diethyl ether vs. THF) affects the position of the Schlenk equilibrium. rsc.org THF, being a stronger Lewis base, tends to favor the disproportionation products MgR₂ and MgX₂ more than diethyl ether does. rsc.org

For hex-1-enylmagnesium bromide, theoretical calculations would be essential to understand how the coordination of THF molecules to the magnesium center alters the electronic structure and, consequently, the nucleophilicity of the hex-1-enyl group. The number of coordinating solvent molecules can also impact the steric environment around the reactive center, influencing stereoselectivity in reactions with chiral substrates.

Structure-Reactivity Relationships from Computational Models

Computational models can establish quantitative structure-reactivity relationships (QSRRs) by correlating calculated properties of the Grignard reagent with its observed chemical behavior. For instance, the calculated charge on the α-carbon and the energy of the Highest Occupied Molecular Orbital (HOMO) can be correlated with the nucleophilicity of the Grignard reagent.

By systematically varying the organic substituent in a series of Grignard reagents and calculating these descriptors, it is possible to build models that predict reactivity. For hex-1-enylmagnesium bromide, a vinylic Grignard, the sp² hybridization of the carbanionic carbon influences its electronic properties compared to an alkyl Grignard. Computational models can quantify this difference and predict its relative reactivity.

Moreover, these models can rationalize experimentally observed regioselectivity. For example, in reactions with α,β-unsaturated carbonyls, Grignard reagents can undergo either 1,2- or 1,4-addition. Computational modeling of the transition states for both pathways can explain why one is favored over the other for a specific reagent like hex-1-enylmagnesium bromide.

Advanced Spectroscopic and Analytical Characterization of Hex 1 Enylmagnesium Bromide

X-ray Diffraction Analysis for Solid-State Structures

The elucidation of the solid-state structure of Grignard reagents via single-crystal X-ray diffraction provides definitive insight into their constitution. However, obtaining suitable crystals of simple Grignard reagents like hex-1-enylmagnesium bromide is challenging due to their high reactivity and the complex equilibria they exhibit in solution. researchgate.net Grignard reagents rarely exist as simple monomeric RMgX units. Instead, they are often involved in the Schlenk equilibrium, leading to the formation of diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. acs.org

Consequently, crystalline structures of Grignard reagents are typically solvated complexes, often incorporating molecules of the ethereal solvent (like diethyl ether or tetrahydrofuran (B95107), THF) used in their preparation. These solvent molecules coordinate to the magnesium center, stabilizing the complex. researchgate.netacs.org The solid-state structures frequently reveal dimeric or polymeric aggregates where halide atoms bridge two or more magnesium centers. acs.org

For instance, the X-ray analysis of ethylmagnesium bromide crystallized from di-n-butyl ether in the presence of triethylamine (B128534) revealed a dimeric structure, [EtMgBr(NEt₃)]₂, featuring a central Mg₂Br₂ core with two bridging bromide atoms. acs.org While a specific crystal structure for hex-1-enylmagnesium bromide is not prominently available in the surveyed literature, it is expected to form similar solvated and aggregated structures, influenced by the solvent and any coordinating agents present during crystallization. The steric and electronic properties of the hex-1-enyl group would further influence the precise geometry and packing of these solid-state assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

NMR spectroscopy is a powerful, non-destructive technique for probing the structure and dynamic processes of Grignard reagents in solution. researchgate.net

In solution, hex-1-enylmagnesium bromide is not a single, static species but exists as a dynamic mixture of species governed by the Schlenk equilibrium. acs.orgresearchgate.net This chemical exchange between hex-1-enylmagnesium bromide (RMgX), di(hex-1-enyl)magnesium (R₂Mg), and magnesium bromide (MgBr₂) is often rapid on the NMR timescale at room temperature. rsc.orgnumberanalytics.com This results in a time-averaged spectrum where the observed chemical shifts represent a weighted average of the exchanging species. numberanalytics.com

Dynamic NMR (DNMR) spectroscopy, particularly through variable-temperature (VT) experiments, is the primary tool for studying this fluxional behavior. numberanalytics.comnumberanalytics.com

High-Temperature Limit: At ambient temperatures, rapid exchange leads to simplified spectra with sharp, averaged signals. For example, the hex-1-enyl groups attached to Mg in both RMgX and R₂Mg would give rise to a single set of averaged peaks. mcmaster.ca

Coalescence: As the temperature is lowered, the rate of exchange decreases. The sharp peaks broaden until they merge into a single broad signal at the coalescence temperature. This temperature is directly related to the rate of the exchange process.

Slow-Exchange Limit: At sufficiently low temperatures (e.g., below -80 °C), the exchange can be "frozen" on the NMR timescale. rsc.org In this slow-exchange limit, distinct signals for the individual species (RMgX and R₂Mg) may be resolved, allowing for their individual characterization. researchgate.net

Studies on analogous allylic Grignard reagents have demonstrated this dynamic character, where isomeric forms and species in the Schlenk equilibrium interconvert rapidly at room temperature but can be resolved at low temperatures. researchgate.netrsc.org

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the hex-1-enyl organic fragment. Although specific spectral data for hex-1-enylmagnesium bromide is not widely published, the expected chemical shifts can be predicted based on general principles for organometallic compounds. uobasrah.edu.iq

The carbon atom directly bonded to the electropositive magnesium (Cα) experiences significant shielding. This results in a pronounced upfield shift in the ¹³C NMR spectrum compared to its resonance in a typical alkene. ucl.ac.uk The adjacent vinylic carbon (Cβ) is also affected, though to a lesser extent. In the ¹H NMR spectrum, the vinylic protons (Hα and Hβ) exhibit chemical shifts and coupling constants (J-couplings) characteristic of their geometric arrangement (cis/trans) and electronic environment. The proton on the carbon bonded to magnesium (Hα) is typically shifted upfield relative to standard vinylic protons. libretexts.org

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | =CH-Mg | 5.5 - 6.5 | Vinylic proton alpha to Mg. Shift and multiplicity depend on exchange rate and stereochemistry. |

| ¹H | =CH-CH₂ | 6.0 - 7.0 | Vinylic proton beta to Mg. |

| ¹³C | =CH-Mg | 145 - 160 | Significantly shielded (upfield) compared to a typical sp² carbon due to the electropositive Mg. ucl.ac.uk |

| ¹³C | =CH-CH₂ | 110 - 125 | Less shielded than Cα but still influenced by the organometallic bond. |

Mass Spectrometry (MS) Techniques for Molecular Ion Species Identification

The analysis of reactive and thermally labile organometallic compounds like Grignard reagents by mass spectrometry presents significant challenges. waters.comuvic.ca Conventional ionization techniques such as Electron Ionization (EI) are highly energetic and often cause extensive fragmentation, making it difficult to observe the molecular ion. waters.comuvic.ca

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique well-suited for the analysis of sensitive organometallic complexes. researchgate.netgoogle.com By co-crystallizing the analyte with a suitable matrix (e.g., dithranol), MALDI-MS can generate intact or near-intact molecular ions with minimal fragmentation, allowing for accurate molecular weight determination. researchgate.netrsc.org

For hex-1-enylmagnesium bromide, MALDI-MS analysis would be expected to yield several key ion species:

Molecular Ion Adducts: Ions such as [M+Na]⁺ or [M+K]⁺, formed by adduction with alkali salts often added to the matrix. researchgate.net

Fragment Ions: The most common fragmentation pathway would involve the loss of the halide, producing the [M-Br]⁺ cation.

Isotopic Pattern: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would produce a characteristic doublet pattern for all bromine-containing ions, separated by 2 m/z units. This provides a clear signature for identifying the compound. rsc.org

The choice of matrix and sample preparation method is crucial for successful MALDI-MS analysis of such reactive species. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The most informative vibrations for this compound are the carbon-carbon double bond stretch (ν(C=C)) and the carbon-magnesium stretch (ν(C-Mg)).

C=C Stretch: The C=C stretching vibration in alkenes typically appears in the region of 1640-1680 cm⁻¹. This band is often strong and easily identifiable in the Raman spectrum, making Raman spectroscopy particularly useful for monitoring the olefinic group. spectroscopyonline.commdpi.com

C-Mg Stretch: The stretching vibration of the carbon-magnesium bond occurs in the far-infrared region, typically between 400 and 600 cm⁻¹. scribd.com The exact frequency is sensitive to the nature of the organic group, the solvent, and the aggregation state of the Grignard reagent.

Raman spectroscopy has been effectively used to assess the quality of Grignard reagents and to monitor reactions, as it is less susceptible to interference from the ethereal solvents commonly used. mdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method | Notes |

|---|---|---|---|

| C-H (vinylic) Stretch | 3000 - 3100 | IR, Raman | Stretching of the C-H bonds on the double bond. |

| C=C Stretch | ~1650 | Raman (strong), IR (variable) | Characteristic of the alkenyl group. spectroscopyonline.com |

| C-Mg Stretch | 400 - 600 | Raman, Far-IR | Indicates the presence of the organometallic bond. scribd.com |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique uniquely suited for the detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. wikipedia.orgmeasurlabs.com In the context of organometallic chemistry, EPR is indispensable for identifying transient radical intermediates that may form during a reaction, providing deep insights into reaction mechanisms. wiley.comresearchgate.net While the primary pathway for many Grignard reactions involves polar, two-electron steps, the potential for single-electron transfer (SET) mechanisms, which generate radical intermediates, is well-recognized, particularly in reactions with certain substrates or catalyzed by transition metals. researchgate.netrsc.org

For hex-1-enylmagnesium bromide, EPR spectroscopy serves as a crucial tool to investigate the potential formation of a hex-1-enyl radical. Such a radical could be generated through a SET event from the Grignard reagent to a reaction partner. The detection and characterization of this radical intermediate would provide definitive evidence for a radical-based pathway. EPR spectroscopy can yield specific parameters that act as a fingerprint for the radical species. wiley.comrsc.org

Key EPR parameters include:

The g-factor: This parameter is analogous to the chemical shift in NMR and is determined by the electron's local magnetic environment. It helps in the broad classification of the radical species. wiley.com

Hyperfine Coupling (HFC): This describes the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹³C). The resulting splitting pattern and coupling constants provide detailed information about the radical's electronic structure and the spatial distribution of the unpaired electron, allowing for its unambiguous identification. unipg.it

While direct EPR studies focused exclusively on hex-1-enylmagnesium bromide are not extensively documented in dedicated publications, the principles are well-established from studies of analogous systems. For instance, research on other organometallic reactions has successfully used EPR to detect and characterize alkyl and other organic radicals. acs.orgnih.gov The formation of a radical from an alkyl-Ni(III) species has been observed and characterized by multifrequency EPR, yielding precise g-values and hyperfine coupling constants that confirm the radical's identity. nih.govnih.gov In studies of frustrated Lewis pairs, EPR has been instrumental in detecting radical cations and anions formed via SET, confirming the involvement of radical pathways. nih.gov The use of spin-trapping agents in conjunction with EPR is another common strategy to detect and identify short-lived radical intermediates that are present at concentrations too low for direct detection. acs.org

The table below presents typical EPR data for radicals analogous to those that could be formed in reactions involving hex-1-enylmagnesium bromide, illustrating the type of information the technique provides.

| Radical Type | Example Species | Typical g-value (g_iso) | Hyperfine Coupling Constants (a_iso) (MHz) |

| Phosphorus-centered Radical | Mes₃P·⁺ | 2.0089 | a(³¹P) = 669 MHz |

| Carbon-centered Radical | Trityl Radical (Ph₃C·) | 1.999 | a(¹H_ortho) = 7.27 MHz, a(¹H_meta) = 3.08 MHz, a(¹H_para) = 7.83 MHz |

| Enzyme-generated Radical | MCR_BES Radical | g⊥ = 2.0034, g_∥ = 1.9983 | a(¹H) = 50 MHz |

This table provides illustrative data from published studies on various radical species to demonstrate the parameters obtained from EPR spectroscopy. nih.govnih.gov The exact values for a hex-1-enyl radical would need to be determined experimentally.

Applications of Hex 1 Enylmagnesium Bromide in Organic Synthesis

Carbon-Carbon Bond Formation Reactions

As a potent nucleophile, hex-1-enylmagnesium bromide readily attacks electrophilic carbon centers, leading to the creation of new carbon-carbon single bonds. This reactivity is fundamental to its role in chain extension and the construction of more complex molecular frameworks.

The addition of Grignard reagents to carbonyl compounds is a classic and highly effective method for carbon-carbon bond formation and the synthesis of alcohols. smolecule.com Hex-1-enylmagnesium bromide reacts with aldehydes, ketones, and esters, attacking the electrophilic carbonyl carbon. The initial reaction forms a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the corresponding alcohol. organicchemistrytutor.com

Reaction with Aldehydes: The addition to an aldehyde results in the formation of a secondary alcohol.

Reaction with Ketones: The reaction with a ketone yields a tertiary alcohol.

Reaction with Esters: The reaction with an ester is more complex. The first equivalent of the Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate can then collapse, eliminating the alkoxy group to form a ketone. This newly formed ketone can then react with a second equivalent of hex-1-enylmagnesium bromide to produce a tertiary alcohol. thieme-connect.de

The general mechanism involves the nucleophilic attack of the hexenyl group on the carbonyl carbon, a process that is widely applicable in organic synthesis for building larger molecules. smolecule.com

Table 1: Reaction of Hex-1-enylmagnesium Bromide with Carbonyl Compounds

| Carbonyl Substrate | Initial Product (after addition) | Final Product (after workup) | Product Class |

|---|---|---|---|

| Aldehyde (R-CHO) | Magnesium alkoxide | Secondary Alcohol | Alcohol |

| Ketone (R-CO-R') | Magnesium alkoxide | Tertiary Alcohol | Alcohol |

Hex-1-enylmagnesium bromide can act as a nucleophile to open epoxide rings. This reaction is a valuable method for extending a carbon chain by two atoms while introducing a hydroxyl group. The reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring. organicchemistrytutor.comlibretexts.org This attack forces the ring to open, relieving the significant ring strain inherent in the three-membered ether. libretexts.org

The regioselectivity of the attack is governed by sterics. The hexenyl group will preferentially attack the less sterically hindered carbon of the epoxide. organicchemistrytutor.comyoutube.com The initial product is a magnesium alkoxide, which upon subsequent acidic workup, yields a primary or secondary alcohol, depending on the substitution pattern of the starting epoxide. For instance, reaction with ethylene (B1197577) oxide specifically produces a primary alcohol that is two carbons longer than the Grignard reagent. libretexts.org This transformation provides a reliable route to long-chain alcohols with a terminal alkene functionality.

Table 2: Regioselectivity in Epoxide Ring-Opening

| Epoxide | Site of Nucleophilic Attack | Product Type (after workup) |

|---|---|---|

| Ethylene Oxide | Either carbon | Primary Alcohol |

| Monosubstituted Epoxide | Less substituted carbon | Secondary Alcohol |

The reaction of Grignard reagents with carbon dioxide (CO₂) is a fundamental method for the synthesis of carboxylic acids. skku.edu Hex-1-enylmagnesium bromide can be carboxylated by treating it with solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the reaction mixture. thieme-connect.dethieme-connect.de The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. youtube.com

This reaction forms a magnesium carboxylate salt. Subsequent acidification of this salt with a dilute mineral acid protonates the carboxylate, yielding the corresponding carboxylic acid. In the case of hex-1-enylmagnesium bromide, this reaction produces hept-2-enoic acid, effectively adding a carboxyl group to the original hexenyl chain. This method is a direct and efficient way to synthesize unsaturated carboxylic acids. d-nb.info

Cross-Coupling Reactions for Olefinic Compound Synthesis

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, particularly for connecting different types of carbon fragments, such as sp², sp³, and sp hybridized carbons. rsc.org Hex-1-enylmagnesium bromide, as an alkenyl Grignard reagent, can participate in such reactions, typically catalyzed by transition metals like palladium or iron.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Kumada couplings, are cornerstones of modern organic synthesis. youtube.com In a Kumada-type coupling, an organomagnesium reagent is coupled with an organic halide in the presence of a palladium or nickel catalyst. nih.gov

Hex-1-enylmagnesium bromide can be coupled with various organic halides (e.g., aryl, vinyl, or alkyl halides) using a palladium catalyst. The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rug.nl These reactions allow for the synthesis of a wide array of substituted olefins, connecting the hex-1-enyl moiety to other organic frameworks. The stereochemistry of the double bond in the alkenyl Grignard reagent is often retained in the final product. youtube.com

Iron-catalyzed cross-coupling reactions have emerged as a more cost-effective and environmentally benign alternative to palladium-catalyzed methods. nih.gov Simple iron salts, such as iron(III) chloride (FeCl₃), can effectively catalyze the coupling of Grignard reagents with organic halides. asianpubs.org These reactions often proceed under mild conditions and can tolerate a variety of functional groups. nih.gov

Hex-1-enylmagnesium bromide can undergo iron-catalyzed cross-coupling with alkyl or aryl halides. molaid.com The addition of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) can suppress side reactions and improve product yields. asianpubs.org These iron-catalyzed methods provide an efficient pathway for the synthesis of complex unsaturated molecules by forming new carbon-carbon bonds between the hexenyl group and other organic substrates.

Table 3: Comparison of Catalysts in Cross-Coupling Reactions

| Feature | Palladium-Catalyzed Coupling | Iron-Catalyzed Coupling |

|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) | Simple iron salts (e.g., FeCl₃, Fe(acac)₃) nih.gov |

| Cost | High | Low |

| Toxicity | Generally higher | Generally lower, more benign nih.gov |

| Reaction Conditions | Often mild, but can require specific ligands | Typically very mild, often room temperature nih.gov |

| Substrate Scope | Very broad | Broad, effective for alkyl and aryl halides asianpubs.org |

Preparation of Functionalized Organic Molecules

The reaction of hex-1-enylmagnesium bromide with a diverse range of electrophiles provides a direct pathway to an array of functionalized organic molecules. These reactions are fundamental in synthetic organic chemistry, enabling the introduction of the hex-1-enyl group into various molecular frameworks.

One of the most common applications is its reaction with carbonyl compounds, such as aldehydes and ketones, to produce secondary and tertiary alcohols, respectively. smolecule.com Following a nucleophilic addition mechanism, the hex-1-enyl group attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. A subsequent aqueous workup protonates the resulting alkoxide to yield the corresponding alcohol.

Furthermore, hex-1-enylmagnesium bromide can be employed in coupling reactions with organic halides to forge larger carbon skeletons. smolecule.com These reactions are often catalyzed by transition metals like palladium or iron to facilitate the cross-coupling process. thieme-connect.de For instance, the iron-catalyzed coupling of (Z)-prop-1-enylmagnesium bromide with 2-bromooctane (B146060) has been shown to produce (Z)-4-methyldec-2-ene with high stereoselectivity. thieme-connect.de

The reagent also reacts with other electrophiles such as esters, epoxides, and nitriles. The ring-opening of epoxides by vinylic Grignard reagents like buta-1,3-dien-2-ylmagnesium chloride proceeds with high regioselectivity, dictated by steric hindrance. thieme-connect.de This reactivity pattern is applicable to hex-1-enylmagnesium bromide for the synthesis of specific substituted alcohols.

A notable example of its application is in the reaction with nitroarenes. For instance, hex-5-enylmagnesium bromide reacts with 2-methoxy-1-nitronaphthalene (B3031550) to yield 1,6-addition products. psu.edu This particular reaction has been used as a probe to investigate single-electron transfer (SET) mechanisms in Grignard reactions. psu.edupsu.edu The formation of both cyclized and uncyclized products from the reaction of hex-5-enylmagnesium bromide provides evidence for a radical-based pathway. psu.edu

Below is a table summarizing the reaction of hex-1-enylmagnesium bromide with various electrophiles to generate functionalized organic molecules.

| Electrophile | Functionalized Product | Reaction Type |

| Aldehydes | Secondary Alcohols | Nucleophilic Addition |

| Ketones | Tertiary Alcohols | Nucleophilic Addition |

| Alkyl Halides | Substituted Alkenes | Cross-Coupling |

| Esters | Tertiary Alcohols (with excess Grignard) | Nucleophilic Acyl Substitution |

| Epoxides | Substituted Alcohols | Nucleophilic Ring-Opening |

| Nitriles | Ketones (after hydrolysis) | Nucleophilic Addition |

| Nitroarenes | Alkylated Nitroarenes | Conjugate Addition |

Synthesis of Other Organometallic Compounds

Hex-1-enylmagnesium bromide is not only a precursor for organic molecules but also serves as a key starting material for the synthesis of other organometallic compounds through a process known as transmetalation. thieme-connect.de In these reactions, the hex-1-enyl group is transferred from magnesium to another metal, leading to the formation of a new organometallic species.

This method is particularly effective for the preparation of organosilicon and organotin compounds. thieme-connect.de For example, the reaction of a vinylmagnesium bromide with dibutyl(dichloro)stannane yields dibutyl(divinyl)stannane. thieme-connect.de Similarly, prop-1-enyltrimethylsilane can be synthesized from prop-1-enylmagnesium bromide and a chlorosilane, albeit sometimes as a mixture of isomers. thieme-connect.de

The transmetalation of alkenyl Grignard reagents to other metals like zinc can be advantageous for subsequent reactions. For instance, after transmetalation with zinc chloride, the resulting organozinc reagent can participate in Negishi cross-coupling reactions. uni-muenchen.de This strategy has been successfully employed in the synthesis of arylated thiophenes. uni-muenchen.de

The following table provides examples of the synthesis of other organometallic compounds using hex-1-enylmagnesium bromide or similar alkenyl Grignard reagents.

| Reagent | Product Organometallic Compound | Metal Source |

| Prop-1-enylmagnesium bromide | Prop-1-enyltrimethylsilane | Chlorosilane |

| Vinylmagnesium bromide | Dibutyl(divinyl)stannane | Dibutyl(dichloro)stannane |

| Thienylmagnesium species | Arylated Thiophene (via organozinc) | Zinc Chloride/Palladium catalyst |

| Allylmagnesium bromide | Tetraallylsilane | Silicon tetrachloride |

Environmental and Sustainability Profile of Hex 1 Enylmagnesium Bromide Chemistry

The production and application of Grignard reagents, including the specific compound hex-1-enylmagnesium bromide, have been mainstays in synthetic chemistry for over a century for creating essential carbon-carbon bonds. numberanalytics.comsciencedaily.com However, traditional methodologies often rely on hazardous materials and energy-intensive conditions. cosmosmagazine.comgordon.edu In response to growing environmental concerns, significant research has focused on developing greener and more sustainable approaches to the synthesis and use of organomagnesium compounds like magnesium;hex-1-ene;bromide. umb.edusoton.ac.uk

Future Directions and Emerging Research in Alkenyl Organomagnesium Chemistry

Continuous Flow Synthesis and Flash Chemistry Applications

The traditional batch synthesis of Grignard reagents, including 1-hexenylmagnesium bromide, is often hampered by significant challenges. These include poor mass and heat transfer, long initiation times, and the highly exothermic nature of the reaction, which poses safety risks, particularly on an industrial scale. Continuous flow chemistry offers a compelling solution to these problems by utilizing microreactors or packed-bed systems.

In a continuous flow setup, reagents are pumped through narrow channels or columns, ensuring superior control over reaction parameters. For the synthesis of 1-hexenylmagnesium bromide from 1-bromo-1-hexene (B87650) and magnesium metal, a flow process provides several advantages:

Enhanced Safety: The small reactor volume minimizes the amount of reactive material present at any given time, drastically reducing the risks associated with thermal runaway.

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for the rapid dissipation of the heat generated during the exothermic formation of the C-Mg bond.

Precise Control: Parameters such as residence time, temperature, and stoichiometry can be controlled with high precision, leading to more consistent product quality and yield.

Rapid Optimization: The steady-state nature of flow systems allows for rapid screening of reaction conditions (e.g., solvent, temperature, flow rate) to quickly identify optimal parameters.

Research in this area focuses on developing robust packed-bed reactors filled with magnesium turnings. A solution of 1-bromo-1-hexene in an ether solvent like tetrahydrofuran (B95107) (THF) is continuously passed through the column. The residence time within the heated column is carefully controlled to ensure complete conversion to 1-hexenylmagnesium bromide. This "on-demand" synthesis allows the reagent to be generated and immediately consumed in a subsequent reaction step, avoiding the need for storage of the often-unstable Grignard reagent.

Flash chemistry, an extension of flow synthesis operating on a timescale of seconds or less, further pushes the boundaries of reaction speed and control, enabling reactions that are difficult or impossible to control in batch.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of 1-Hexenylmagnesium Bromide

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Vessel | Large flask (e.g., 1 L) | Packed-bed column or microreactor (e.g., 10 mL volume) |

| Heat Management | External cooling bath; inefficient heat dissipation | High surface-area-to-volume ratio; efficient heat removal |

| Residence Time | Hours (e.g., 1-3 hours) | Minutes (e.g., 2-10 minutes) |

| Control over Exotherm | Limited; risk of thermal runaway | Excellent; localized reaction zone prevents runaway |

| Yield Consistency | Variable; dependent on initiation and mixing | High and reproducible due to precise control |

| Scalability | Difficult and hazardous | Straightforward by "numbering-up" or running for longer |

Exploration of Novel Reactivity and Selectivity in Alkenyl Systems

While the classical use of 1-hexenylmagnesium bromide involves nucleophilic addition to carbonyls, modern research is focused on unlocking new modes of reactivity and achieving higher levels of selectivity. A primary area of investigation is transition-metal-catalyzed cross-coupling reactions.

Stereoretentive Cross-Coupling: The geometry of the double bond in 1-hexenylmagnesium bromide (which can be prepared from either (E)- or (Z)-1-bromo-1-hexene) is a critical stereochemical element. A key research goal is to develop catalytic systems that transfer this geometry to the product with high fidelity. Iron, nickel, and palladium catalysts are being explored for Kumada-type couplings of 1-hexenylmagnesium bromide with various electrophiles (e.g., aryl halides, other alkenyl halides). For instance, iron-catalyzed cross-coupling reactions have shown remarkable efficacy in coupling alkenyl Grignards with alkyl halides, a traditionally challenging transformation, while preserving the alkene geometry.

Novel Coupling Partners: Research is expanding the scope of electrophiles used in reactions with 1-hexenylmagnesium bromide. This includes:

Carbamates and Esters: Nickel-catalyzed reactions can activate C-O bonds, allowing 1-hexenylmagnesium bromide to displace groups like pivalate (B1233124) or carbamate (B1207046) from aryl esters, providing an alternative to traditional couplings with aryl halides.

Allylic Electrophiles: Copper- and iron-catalyzed systems are being optimized for allylic substitution reactions, where controlling the regioselectivity (SN2 vs. SN2') is a primary challenge.

C-H Activation: Emerging methodologies aim to use 1-hexenylmagnesium bromide in directed C-H functionalization reactions, where a directing group on a substrate guides the Grignard reagent to a specific C-H bond, forming a new C-C bond without pre-functionalization.

Table 2: Selected Modern Cross-Coupling Reactions of 1-Hexenylmagnesium Bromide

| Catalyst System | Electrophile | Reaction Type | Key Research Finding / Goal |

|---|---|---|---|

| Fe(acac)₃ | Primary/Secondary Alkyl Halides | Kumada-type Coupling | Enables coupling with sp³-centers; high yields for a difficult transformation. |

| Ni(dppe)Cl₂ | Aryl Pivalates | C-O Bond Activation | Provides an alternative to aryl halides; good functional group tolerance. |

| Pd(PPh₃)₄ | (Z)-1-Iodo-1-octene | Stereoretentive Coupling | Synthesis of conjugated dienes with defined (E,Z)-geometry. |

| CuCl₂ / LiCl | Allyl Phosphate | Allylic Substitution | Achieving high regioselectivity (γ-alkylation) and stereoselectivity. |

Rational Design and Optimization of Alkenyl Grignard Reactions

The shift from empirical screening to rational, data-driven design is a defining feature of modern chemical research. This trend is heavily impacting the study of alkenyl Grignard reagents like 1-hexenylmagnesium bromide.

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for understanding the fundamental behavior of Grignard reagents. For 1-hexenylmagnesium bromide, computational studies can:

Elucidate the Schlenk Equilibrium: Model the equilibrium between the Grignard reagent (RMgBr), the diorganomagnesium species (R₂Mg), and magnesium bromide (MgBr₂) in various solvents. This is crucial as the different species can exhibit different reactivities.

Predict Reaction Pathways: Calculate the energy profiles of reaction pathways, including transition states for both desired and side reactions. This allows chemists to predict which conditions (e.g., solvent, additive, temperature) will favor the desired product.

Analyze Catalyst-Substrate Interactions: In catalyzed reactions, DFT can model how 1-hexenylmagnesium bromide interacts with a transition-metal center during key steps like transmetalation and reductive elimination, guiding the design of more efficient ligands and catalysts.

High-Throughput Experimentation (HTE): HTE involves using automated, parallel reactors to rapidly screen a large number of reaction conditions. For a reaction involving 1-hexenylmagnesium bromide, HTE can be used to optimize:

Solvent and Additive Effects: Screening dozens of solvents or additives (e.g., lithium chloride, dioxanes) to identify conditions that improve solubility, reactivity, or selectivity.

Catalyst Performance: Quickly evaluating a library of ligands for a transition-metal-catalyzed cross-coupling to find the optimal combination for yield and stereoretention.

The combination of computational prediction and HTE validation creates a powerful feedback loop, accelerating the discovery and optimization of new reactions for 1-hexenylmagnesium bromide.

Interdisciplinary Research in Organometallic Chemistry and Synthetic Methodologies

The study of 1-hexenylmagnesium bromide is increasingly intersecting with other scientific and engineering disciplines, leading to synergistic advancements.

Process Chemistry and Chemical Engineering: As discussed in Section 8.1, the development of continuous flow methods for synthesizing and using 1-hexenylmagnesium bromide is a prime example of collaboration between organic chemists and chemical engineers. This partnership is essential for translating laboratory-scale discoveries into safe, efficient, and scalable industrial processes. The focus is on process intensification—making chemical manufacturing cleaner, safer, and more energy-efficient.

Materials Science: 1-Hexenylmagnesium bromide is a valuable precursor for the synthesis of complex organic molecules that can serve as monomers or building blocks for advanced materials. For example, its use in stereoretentive cross-coupling reactions allows for the precise synthesis of conjugated dienes and polyenes. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the precise geometry of the conjugated system directly influences the material's electronic properties.

Catalysis Science: Research into the reactivity of 1-hexenylmagnesium bromide contributes to a deeper fundamental understanding of organometallic catalysis. Studying its interaction with transition metals provides insights into elementary steps like transmetalation. Furthermore, in some systems, the Grignard reagent itself can act as more than just a nucleophile; it can serve as a reductant to activate a precatalyst or influence the catalyst's resting state, making it an active participant in the catalytic cycle. This interdisciplinary approach, combining synthetic, mechanistic, and catalytic studies, is crucial for developing next-generation catalysts with unprecedented activity and selectivity.

Q & A

Q. What are the established methods for synthesizing magnesium bromide, and how can purity be verified?

Magnesium bromide (MgBr₂) is typically synthesized via direct reaction of magnesium metal with bromine in anhydrous conditions. Purity verification involves:

Q. How does the Lewis structure of magnesium bromide influence its reactivity in Grignard reactions?

MgBr₂ acts as a Lewis acid, accepting electron pairs to stabilize Grignard reagents (e.g., RMgX). The ionic nature of MgBr₂ (Mg²⁺ + 2Br⁻) facilitates halogen exchange, critical for forming organomagnesium intermediates. Experimental validation includes comparing reaction yields with alternative magnesium halides (e.g., MgCl₂) .

Q. What spectroscopic techniques are optimal for characterizing hex-1-ene in reaction mixtures?

- Gas chromatography-mass spectrometry (GC-MS) to identify hex-1-ene and byproducts.

- ¹H NMR to monitor alkene proton signals (δ 4.9–5.7 ppm) and confirm regioselectivity in reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported selectivity values for hex-1-ene separation using ionic liquids?

Discrepancies in selectivity (e.g., [BzMIM][DCA] vs. [AMIM][DCA]) arise from variations in experimental conditions (temperature, solvent ratios) or measurement techniques. Methodological steps:

- Meta-analysis of literature data (e.g., Table 8 in ).

- Error propagation analysis to quantify uncertainties in activity coefficients.

- Molecular dynamics simulations to model solvent-alkene interactions.

Q. What experimental parameters optimize the catalytic hydroformylation of hex-1-ene to aldehydes?

Key parameters include:

- Catalyst loading : Rhodium-based catalysts (e.g., Cat-A9) achieve >90% conversion at 0.1 mol% .

- Reaction time : 5 hours balances conversion (≈80%) and side-product formation .

- Temperature : Optimal at 328–343 K to avoid catalyst deactivation.

- Pressure : Syngas (CO/H₂) at 20–30 bar enhances regioselectivity for linear aldehydes.

Q. How do thermodynamic properties of magnesium bromide inform solvent selection in high-temperature reactions?

MgBr₂ exhibits:

- ΔfH°(solid) : -524.26 kJ/mol, indicating high stability in non-polar solvents .